2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid
Overview
Description
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its extensive range of therapeutic applications. This compound has a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol . Benzimidazole derivatives are widely studied due to their biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their potential as anticancer agents . They are known to interact with various targets, including enzymes and receptors, involved in cancer progression .
Mode of Action
The structure-activity relationship (sar) analysis of synthesized benzimidazoles showed that the presence of a methyl group at the 5(6)-position on the benzimidazole scaffold significantly influences the anticancer activity . The presence of electron-donating groups also caused a significant increase in anticancer activity .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with various biochemical pathways involved in cell proliferation and survival, contributing to their anticancer effects .
Pharmacokinetics
The compound’s molecular weight (25227) and its chemical structure suggest that it may have suitable properties for absorption and distribution .
Result of Action
Benzimidazole derivatives have been reported to exhibit anticancer activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in the inhibition of enzyme activity or the activation of signaling pathways. For instance, the compound has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing tumor growth or alleviating symptoms of metabolic disorders. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities, some of which may contribute to the therapeutic effects of the parent compound. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. For example, the compound has been shown to bind to albumin, a major plasma protein, which helps in its distribution throughout the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, it can interact with DNA and nuclear proteins, influencing gene expression and cell cycle regulation. In mitochondria, it can affect energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for higher yields and efficiency. These methods may include the use of catalysts, such as copper chloride and TMEDA, and are conducted at elevated temperatures to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Similar in structure but lacks the methyl group at the 2-position.
5-Nitrobenzimidazole: Contains a nitro group at the 5-position instead of a carboxylic acid group.
2-Methylbenzimidazole: Similar but lacks the phenyl group at the 1-position.
Uniqueness: 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is unique due to the presence of both a methyl group at the 2-position and a carboxylic acid group at the 5-position. These functional groups contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-methyl-1-phenylbenzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-16-13-9-11(15(18)19)7-8-14(13)17(10)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIJMHKQYSUDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347306 | |
Record name | 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92437-43-9 | |
Record name | 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92437-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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